

# S-(2-Furanylmethyl) methanethioate-d2 CAS number and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **S-(2-Furanylmethyl) methanethioate-d2**

Cat. No.: **B12366903**

[Get Quote](#)

An In-depth Technical Guide to **S-(2-Furanylmethyl) methanethioate-d2**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **S-(2-Furanylmethyl) methanethioate-d2**, a deuterated isotopologue of a key flavor compound. This document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and its primary application as an internal standard in quantitative analytical workflows.

## Chemical Identity and Properties

**S-(2-Furanylmethyl) methanethioate-d2** is the deuterated form of S-(2-Furanylmethyl) methanethioate, a sulfur-containing volatile compound found in various foods and beverages, contributing to roasted and savory aromas. The deuterium labeling makes it an ideal internal standard for accurate quantification in complex matrices.

CAS Number: 1189712-86-4

Synonyms:

- 2-Furfurylthiol Acetate-d2
- Ethanethioic Acid-d2 S-(2-Furanylmethyl) Ester

- Thioacetic Acid-d2 S-Furfuryl Ester
- 2-Furanmethanethiol-d2 Acetate
- Furfurylthiol-d2 Acetate
- S-(2-FuranylMethyl-d2)thioacetate
- S-Acetyl furfurylmercaptan-d2
- [2H2]-2-Furfurylthiol Acetate
- Ethanethioic Acid-d2 S-(2-FuranylMethyl) Ester

## Physicochemical Properties

Quantitative data for the deuterated compound is not readily available in the literature. The following table summarizes the known physicochemical properties of the non-deuterated analogue, S-(2-FuranylMethyl) methanethioate (CAS: 13678-68-7), which are expected to be very similar to the deuterated version.

| Property                                  | Value                                                         | Reference           |
|-------------------------------------------|---------------------------------------------------------------|---------------------|
| Molecular Formula                         | C <sub>7</sub> H <sub>6</sub> D <sub>2</sub> O <sub>2</sub> S | [N/A]               |
| Molecular Weight                          | 158.23 g/mol                                                  | [N/A]               |
| Appearance                                | Oily liquid                                                   | <a href="#">[1]</a> |
| Odor                                      | Burnt, roasted, alliaceous, garlic, savory, coffee-like       | <a href="#">[1]</a> |
| Boiling Point                             | 90-92 °C at 12 mmHg                                           | <a href="#">[1]</a> |
| Density                                   | 1.149-1.155 g/cm <sup>3</sup> (at 20 °C)                      | <a href="#">[1]</a> |
| Refractive Index                          | 1.522-1.529                                                   | <a href="#">[1]</a> |
| Solubility                                | Insoluble in water; soluble in organic solvents and fats.     | <a href="#">[1]</a> |
| Kovats Retention Index (non-polar column) | 1163                                                          | <a href="#">[1]</a> |

## Experimental Protocols

### Proposed Synthesis of **S-(2-Furanylmethyl) methanethioate-d2**

A specific, detailed synthesis protocol for **S-(2-Furanylmethyl) methanethioate-d2** is not publicly available. However, a plausible synthetic route can be proposed based on the synthesis of its non-deuterated analogue and standard deuteration techniques. The synthesis would likely involve the reaction of a deuterated furfuryl alcohol derivative with a thioacetylating agent.

Objective: To synthesize **S-(2-Furanylmethyl) methanethioate-d2** from a deuterated precursor.

Materials:

- Furfuryl alcohol-d2

- Thioacetic acid
- Triphenylphosphine
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Anhydrous tetrahydrofuran (THF)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution
- Standard laboratory glassware and magnetic stirrer

#### Methodology:

- Preparation of Furfuryl alcohol-d2: Furfural can be reduced to furfuryl alcohol using a deuterium source, such as sodium borodeuteride ( $\text{NaBD}_4$ ), in an appropriate solvent like ethanol or methanol. The reaction is typically carried out at room temperature.
- Mitsunobu Reaction:
  - In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve furfuryl alcohol-d2 (1 equivalent), triphenylphosphine (1.2 equivalents), and thioacetic acid (1.2 equivalents) in anhydrous THF.
  - Cool the reaction mixture to 0 °C in an ice bath.
  - Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.
  - After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification:
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Once the reaction is complete, concentrate the mixture under reduced pressure.

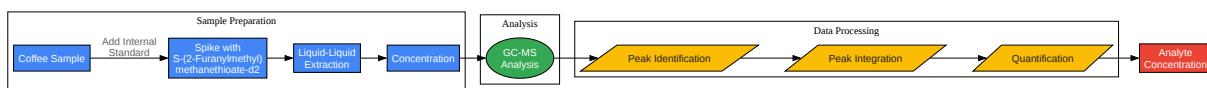
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **S-(2-Furanylmethyl) methanethioate-d2**.
- Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR) and Mass Spectrometry (MS) to verify the incorporation of deuterium.

## Use as an Internal Standard in GC-MS Analysis of Flavor Compounds

**S-(2-Furanylmethyl) methanethioate-d2** is primarily used as an internal standard for the quantification of its non-deuterated analogue and other related flavor compounds in complex food and beverage matrices.<sup>[2][3]</sup> Its chemical similarity to the analyte ensures that it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of the results.<sup>[3]</sup>

Objective: To quantify the concentration of **S-(2-Furanylmethyl) methanethioate** in a coffee sample using **S-(2-Furanylmethyl) methanethioate-d2** as an internal standard.

### Materials and Instrumentation:


- Coffee sample
- **S-(2-Furanylmethyl) methanethioate-d2** (internal standard solution of known concentration)
- Dichloromethane (DCM) or other suitable extraction solvent
- Sodium sulfate (anhydrous)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column for flavor analysis (e.g., DB-5ms)
- Standard laboratory equipment for extraction (e.g., separatory funnel, centrifuge)

### Experimental Workflow:

- Sample Preparation:
  - Prepare a coffee sample according to standard procedures (e.g., brewing).
  - Take a known volume or weight of the coffee sample.
  - Spike the sample with a known amount of the **S-(2-Furanylmethyl) methanethioate-d2** internal standard solution.
- Extraction:
  - Perform a liquid-liquid extraction of the spiked coffee sample with dichloromethane.
  - Separate the organic layer and dry it over anhydrous sodium sulfate.
  - Concentrate the extract to a specific volume.
- GC-MS Analysis:
  - Inject an aliquot of the concentrated extract into the GC-MS system.
  - The GC will separate the volatile compounds based on their boiling points and polarity.
  - The MS will detect and quantify the target analyte (S-(2-Furanylmethyl) methanethioate) and the internal standard (**S-(2-Furanylmethyl) methanethioate-d2**).
- Data Analysis:
  - Identify the peaks corresponding to the analyte and the internal standard based on their retention times and mass spectra.
  - Integrate the peak areas for both compounds.
  - Calculate the response factor (RF) using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
  - Determine the concentration of the analyte in the original sample using the peak area ratio of the analyte to the internal standard and the calculated response factor.

## Visualizations

The following diagram illustrates the general workflow for the quantitative analysis of a flavor compound using a deuterated internal standard with GC-MS.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Furfuryl thioacetate | C7H8O2S | CID 61660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- To cite this document: BenchChem. [S-(2-Furanyl methyl) methanethioate-d2 CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366903#s-2-furanyl-methyl-methanethioate-d2-cas-number-and-synonyms]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)